Oxazepam-d5

Vue d'ensemble

Description

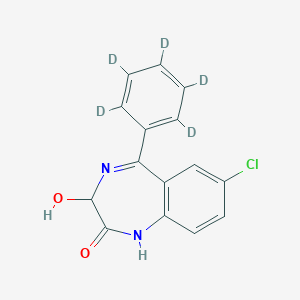

L'Oxazépam-d5 est une forme deutérée de l'oxazépam, un dérivé de la benzodiazépine. Il est principalement utilisé comme étalon interne dans diverses applications analytiques, en particulier en spectrométrie de masse. Les atomes de deutérium dans l'Oxazépam-d5 remplacent les atomes d'hydrogène, ce qui le rend utile pour les méthodes de dilution isotopique, améliorant ainsi la précision et la justesse des analyses quantitatives.

Applications De Recherche Scientifique

Oxazepam-d5 is widely used in scientific research due to its stability and isotopic labeling. Its applications include:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of oxazepam and related compounds.

Forensic Toxicology: Employed in the detection and quantification of benzodiazepines in biological samples, aiding in forensic investigations.

Clinical Testing: Utilized in clinical laboratories for monitoring therapeutic drug levels and detecting drug abuse.

Pharmaceutical Research: Assists in the study of drug metabolism and pharmacokinetics.

Mécanisme D'action

Target of Action

Oxazepam-d5 primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(A) receptors . These receptors are the main inhibitory neurotransmitter receptors in the mammalian brain .

Mode of Action

This compound, like other benzodiazepines, exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Upon activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an inhibitory postsynaptic potential, leading to decreased neuronal excitability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the GABAergic system . By enhancing the effect of GABA, this compound increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal activity . The downstream effects include reduced anxiety, sedation, and muscle relaxation .

Pharmacokinetics

This compound is an active metabolite of both diazepam and temazepam . It undergoes very little biotransformation following absorption, making it unlikely to participate in pharmacokinetic interactions . This feature is advantageous as compared to other benzodiazepines, and is likely owing in part to Oxazepam’s relatively simple metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity . By enhancing the inhibitory effects of GABA, this compound decreases neuronal excitability, leading to a reduction in anxiety and a calming effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in aquatic environments, Oxazepam has been found to alter the behavior of fish, indicating that the environment can influence the effects of the drug . .

Analyse Biochimique

Biochemical Properties

Oxazepam-d5, like its parent compound Oxazepam, interacts with gamma-aminobutyric acid (GABA) receptors in the brain . It potentiates the effect of GABA on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to an increase in the inhibitory effects of GABA, resulting in the anxiolytic effects of this compound .

Cellular Effects

This compound influences cell function by modulating the activity of GABA(A) receptors . By enhancing the inhibitory effects of GABA, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . Its impact on these processes contributes to its therapeutic effects in managing conditions such as anxiety and alcohol withdrawal symptoms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GABA(A) receptors . Upon binding, it potentiates the effect of GABA, leading to a conformational change in the receptor that allows the passage of chloride ions through the channel . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting its anxiolytic effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the effects of benzodiazepines like this compound can change over time . These changes can include the development of tolerance and dependence with long-term use .

Dosage Effects in Animal Models

It is known that the effects of benzodiazepines can vary with different dosages . For instance, low doses can relieve anxiety, while higher doses can induce sedation .

Metabolic Pathways

This compound is metabolized in a similar manner to Oxazepam. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, metabolize diazepam into active metabolites including nordiazepam, temazepam, and oxazepam . These metabolites are then further metabolized, with Oxazepam undergoing glucuronidation before being excreted in the urine .

Transport and Distribution

It is known that Oxazepam, the parent compound, is primarily eliminated in the urine as its glucuronide metabolite .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas of the cell where GABA(A) receptors are present, such as the cell membrane .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Oxazépam-d5 implique l'incorporation d'atomes de deutérium dans la molécule d'oxazépam. Ceci peut être réalisé par plusieurs méthodes, notamment :

Réactions d'échange de deutérium : Cette méthode implique l'échange d'atomes d'hydrogène avec du deutérium en présence d'une source de deutérium, comme des solvants deutérés ou du gaz deutérium.

Synthèse chimique : En partant de précurseurs deutérés, la structure de l'oxazépam est construite étape par étape, garantissant l'incorporation du deutérium à des positions spécifiques.

Méthodes de production industrielle : La production industrielle de l'Oxazépam-d5 implique généralement des réactions d'échange de deutérium à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus peut inclure :

Deuteration catalytique : Utilisation de catalyseurs pour faciliter l'échange d'hydrogène avec du deutérium.

Étapes de purification : Utilisation de techniques telles que la chromatographie pour isoler et purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'Oxazépam-d5, comme son homologue non deutéré, peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion en oxazépam N-oxyde.

Réduction : Réduction du groupe carbonyle pour former les alcools correspondants.

Substitution : Halogénation ou alkylation à des positions spécifiques sur le cycle benzodiazépine.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes (chlore, brome), halogénures d'alkyle.

Principaux produits :

Oxazépam N-oxyde : Formé par oxydation.

Alcools réduits : Formés par réduction.

Dérivés halogénés ou alkylés : Formés par réactions de substitution.

4. Applications de la recherche scientifique

L'Oxazépam-d5 est largement utilisé dans la recherche scientifique en raison de sa stabilité et de son marquage isotopique. Ses applications incluent :

Chimie analytique : Utilisé comme étalon interne en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et en chromatographie liquide-spectrométrie de masse (LC-MS) pour la quantification de l'oxazépam et des composés apparentés.

Toxicologie médico-légale : Employé dans la détection et la quantification des benzodiazépines dans les échantillons biologiques, aidant ainsi les enquêtes médico-légales.

Tests cliniques : Utilisé dans les laboratoires cliniques pour surveiller les taux thérapeutiques des médicaments et détecter l'abus de drogues.

Recherche pharmaceutique : Aide à l'étude du métabolisme et de la pharmacocinétique des médicaments.

5. Mécanisme d'action

L'Oxazépam-d5, étant un analogue deutéré de l'oxazépam, partage un mécanisme d'action similaire. L'oxazépam exerce ses effets en potentialisant l'action de l'acide gamma-aminobutyrique (GABA) au niveau des récepteurs GABA(A), qui sont des récepteurs de neurotransmetteurs inhibiteurs dans le système nerveux central. Cela conduit à une augmentation de l'afflux d'ions chlorure, à l'hyperpolarisation des neurones et à un effet calmant général .

Composés similaires :

Oxazépam : La forme non deutérée, utilisée pour traiter l'anxiété et le sevrage alcoolique.

Diazepam-d5 : Une autre benzodiazépine deutérée utilisée comme étalon interne.

Temazepam-d5 : Forme deutérée du témazépam, utilisée de manière similaire dans les applications analytiques.

Unicité de l'Oxazépam-d5 : L'Oxazépam-d5 est unique en raison de son marquage isotopique spécifique, qui offre des avantages distincts en termes de précision et de justesse analytiques. Sa stabilité et sa similitude avec l'oxazépam en font un étalon interne idéal pour diverses techniques analytiques.

Comparaison Avec Des Composés Similaires

Oxazepam: The non-deuterated form, used for treating anxiety and alcohol withdrawal.

Diazepam-d5: Another deuterated benzodiazepine used as an internal standard.

Temazepam-d5: Deuterated form of temazepam, used similarly in analytical applications.

Uniqueness of Oxazepam-d5: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy. Its stability and similarity to oxazepam make it an ideal internal standard for various analytical techniques.

Propriétés

IUPAC Name |

7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIMAYPTOBDMTL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574138 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-78-6 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65854-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Oxazepam-d5 used as an internal standard for analyzing benzodiazepines like nordiazepam?

A1: this compound shares a similar chemical structure and physicochemical properties with benzodiazepines like nordiazepam. This similarity leads to comparable behavior during sample preparation steps like extraction and derivatization, as well as during GC-MS analysis. [, , ] Using a deuterated analog like this compound helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby increasing the accuracy and reliability of the analytical method.

Q2: Can you explain the sample preparation and analysis process for detecting nordiazepam in hair samples using this compound?

A2: In a study analyzing hair samples from drug addicts, researchers used this compound as an internal standard to quantify nordiazepam. [] Here's a simplified breakdown:

Q3: Are there alternative internal standards to this compound for analyzing benzodiazepines?

A3: Yes, other deuterated benzodiazepines are frequently employed as internal standards. The choice depends on the specific analytes being targeted and the analytical method. For example, lorazepam-d4 and alpha-hydroxyalprazolam-d5 were used alongside this compound in a study focusing on urinary benzodiazepine metabolites. []

Q4: What analytical methods are commonly validated for quantifying benzodiazepines using internal standards like this compound?

A4: GC-MS is a widely used and validated technique for quantifying benzodiazepines. [, , ] The validation process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and stability. These validation steps ensure the analytical method is reliable and suitable for its intended purpose.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),7,9,11,15,17-heptaen-3-one](/img/structure/B159237.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)